molecular formula C29H27ClFN3O6 B12368618 Antibacterial agent 160

Antibacterial agent 160

Cat. No.: B12368618
M. Wt: 568.0 g/mol
InChI Key: OAQHBZBCYLXDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibacterial Agent 160 is a synthetic compound known for its potent antibacterial properties. It is widely used in various fields, including medicine, agriculture, and industry, to combat bacterial infections and prevent the growth of harmful bacteria. This compound has gained significant attention due to its effectiveness against a broad spectrum of bacterial strains, including those resistant to conventional antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 160 involves multiple steps, starting from readily available precursors. The key steps include:

    Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Acylation: Introduction of acyl groups to form amides or esters.

    Cyclization: Formation of the core structure through intramolecular reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:

    Batch Processing: Sequential addition of reactants and catalysts.

    Continuous Flow Processing: Continuous addition of reactants and removal of products to maintain steady-state conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Antibacterial Agent 160 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different antibacterial properties.

Scientific Research Applications

Antibacterial Agent 160 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on bacterial cell walls and membranes, as well as its potential to inhibit bacterial enzymes.

    Medicine: Explored as a potential treatment for bacterial infections, especially those caused by antibiotic-resistant strains.

    Industry: Utilized in the formulation of antibacterial coatings, disinfectants, and preservatives.

Mechanism of Action

The mechanism of action of Antibacterial Agent 160 involves multiple pathways:

    Cell Wall Synthesis Inhibition: The compound interferes with the synthesis of bacterial cell walls, leading to cell lysis and death.

    Protein Synthesis Inhibition: It binds to bacterial ribosomes, preventing the synthesis of essential proteins.

    DNA Replication Inhibition: The compound disrupts the replication of bacterial DNA, hindering cell division and proliferation.

Comparison with Similar Compounds

    Penicillin: A well-known antibiotic that also inhibits cell wall synthesis but has a different chemical structure.

    Tetracycline: Inhibits protein synthesis by binding to ribosomes, similar to Antibacterial Agent 160.

    Ciprofloxacin: Inhibits DNA replication but belongs to a different class of antibiotics.

Uniqueness: this compound is unique due to its broad-spectrum activity and effectiveness against antibiotic-resistant strains. Its multi-target mechanism of action makes it a versatile and powerful antibacterial agent.

Properties

Molecular Formula

C29H27ClFN3O6

Molecular Weight

568.0 g/mol

IUPAC Name

8-chloro-1-cyclopropyl-6-fluoro-7-[3-[2-(4-methyl-2-oxochromen-7-yl)oxyethylamino]pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C29H27ClFN3O6/c1-15-10-24(35)40-23-11-18(4-5-19(15)23)39-9-7-32-16-6-8-33(13-16)27-22(31)12-20-26(25(27)30)34(17-2-3-17)14-21(28(20)36)29(37)38/h4-5,10-12,14,16-17,32H,2-3,6-9,13H2,1H3,(H,37,38)

InChI Key

OAQHBZBCYLXDET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCNC3CCN(C3)C4=C(C=C5C(=C4Cl)N(C=C(C5=O)C(=O)O)C6CC6)F

Origin of Product

United States

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